2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride

Vue d'ensemble

Description

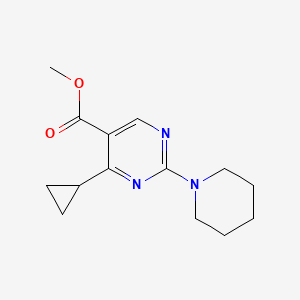

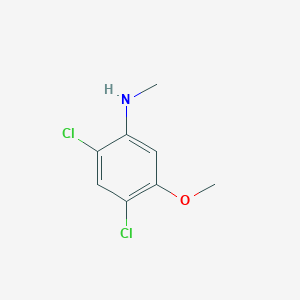

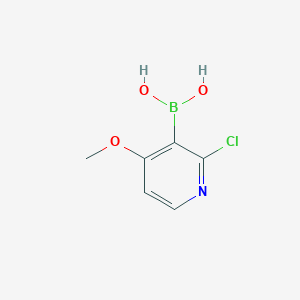

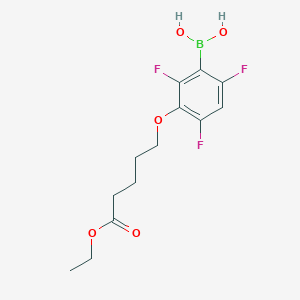

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C10H14N2 . It has a molecular weight of 162.23 g/mol . The IUPAC name for this compound is 2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline .

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C10H14N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-8,11-12H,1-2H3 . The canonical SMILES string is CC1C(NC2=CC=CC=C2N1)C . These strings provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 162.23 g/mol . Other computed properties include XLogP3-AA of 2.5, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 2, and Rotatable Bond Count of 0 . The exact mass and monoisotopic mass are both 162.115698455 g/mol .Applications De Recherche Scientifique

Chemical Synthesis and Modification

The reductive metallation of quinoxaline derivatives, such as 6,7-dimethyl-2,3-diphenylquinoxaline, has been utilized to form dianions that undergo alkylation and acylation reactions, demonstrating the chemical versatility of these compounds for creating dihydro derivatives (Ş. Kaban & F. Aydogan, 2008). Furthermore, the cyclization of N-(1,1-dimethylpropargyl)anilines to yield substituted dihydroquinolines underscores the potential for generating a diverse array of quinoxaline-based structures for various applications (N. Williamson & A. Ward, 2005).

Photocatalytic Applications

Porphyrazines, synthesized from quinoxaline derivatives, have shown promise as photocatalysts for environmental water purification, aligning with green chemistry principles by utilizing solar energy for the photocatalytic oxidation of pollutants (H. Abdel-Razik, H. A. Almahy, & Y. A. El-Badry, 2018). This research highlights the potential of quinoxaline derivatives in sustainable environmental technologies.

Synthesis of Novel Compounds

The development of new synthetic routes to create 2,3-dioxo-1,2,3,4-tetrahydroquinoxalines showcases the compound's utility in generating novel chemical structures with potential applications in material science and pharmaceuticals (A. Vlaskina & V. Perevalov, 2006).

Advanced Material Research

Quinoxaline derivatives have been explored for their applications in advanced materials, such as in the synthesis of hydrazono-thiazole derivatives decorated with tetrahydrocarbazole pendants for photophysical studies, indicating their potential in optoelectronic devices and sensors (D. Gautam & R. P. Chaudhary, 2015).

Mécanisme D'action

Target of Action

The primary target of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride is AMP deaminase 2 (AMPD2) . AMPD2 plays a crucial role in energy homeostasis and immuno-oncology .

Mode of Action

This compound interacts with AMPD2 through a process of allosteric modulation . It induces a conformational change in the enzyme that prevents AMP from binding . This unique mechanism of action alters the substrate pocket of the enzyme .

Result of Action

The compound exhibits potent inhibitory activity against AMPD2 . This inhibition could potentially alter energy homeostasis and immuno-oncological processes, although the specific molecular and cellular effects require further investigation.

Propriétés

IUPAC Name |

2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

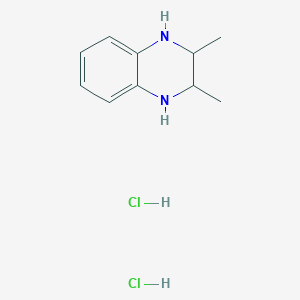

InChI=1S/C10H14N2.2ClH/c1-7-8(2)12-10-6-4-3-5-9(10)11-7;;/h3-8,11-12H,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDRKQURKMDGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC2=CC=CC=C2N1)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1421272.png)